2-(Oxan-3-yl)ethan-1-amine hydrochloride
Overview
Description
“2-(Oxan-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It belongs to the class of drugs known as monoamine oxidase inhibitors. The compound is stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The molecular weight of “2-(Oxan-3-yl)ethan-1-amine hydrochloride” is 165.66 g/mol. The InChI code for the compound is 1S/C7H15NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6,8H2 .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3, a boiling point of 200.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.7±3.0 kJ/mol, and the flash point is 74.2±13.1 °C . The compound has an index of refraction of 1.453, a molar refractivity of 37.5±0.3 cm3, and a molar volume of 138.7±3.0 cm3 .Scientific Research Applications
Oxidation Reactions and Environmental Applications
Oxidation reactions play a critical role in environmental applications, such as the treatment of wastewater and the removal of contaminants. Compounds similar to 2-(Oxan-3-yl)ethan-1-amine hydrochloride may participate in reactions with oxidizing agents like ferrate(VI) and ferrate(V), which are used for the degradation of organic pollutants. Sharma (2013) discusses the kinetics and mechanisms of such oxidation processes, highlighting their importance in environmental remediation efforts (Sharma, 2013).
Metal Ion Interactions and Sorbent Applications
Metal ions can interact with compounds containing amine groups, such as 2-(Oxan-3-yl)ethan-1-amine hydrochloride, through chelation or electrostatic attraction. These interactions are crucial for the development of sorbents used in the decontamination of effluents and the recovery of valuable metals. Guibal (2004) provides an extensive review of how chitosan-based sorbents, which have functional groups similar to those in 2-(Oxan-3-yl)ethan-1-amine hydrochloride, interact with metal ions (Guibal, 2004).
Catalysis and Organic Synthesis
In organic synthesis, the activation and functionalization of C-H bonds are of significant interest. Compounds like 2-(Oxan-3-yl)ethan-1-amine hydrochloride can be used in catalytic processes for the functionalization of saturated C-H bonds. Che et al. (2011) review the use of metalloporphyrin catalysts for such reactions, including amination, which is directly relevant to the chemical properties of 2-(Oxan-3-yl)ethan-1-amine hydrochloride (Che et al., 2011).
Photocatalysis and Energy Applications
Photocatalytic materials are crucial for environmental applications, including water splitting for hydrogen production. Research on photocatalyst materials, such as those that could involve 2-(Oxan-3-yl)ethan-1-amine hydrochloride, highlights the potential for these compounds in energy conversion and environmental remediation. Kudo and Miseki (2009) discuss various photocatalytic materials and their applications in water splitting (Kudo & Miseki, 2009).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H227, H302, H314, and H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-(oxan-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-3-7-2-1-5-9-6-7;/h7H,1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXYQEGYWUJRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-3-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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